molecular formula C29H27N5O2 B2744343 1-benzyl-7-methyl-2-(4-phenylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 900893-91-6

1-benzyl-7-methyl-2-(4-phenylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B2744343
CAS No.: 900893-91-6
M. Wt: 477.568
InChI Key: RMRHQAJVUDGAFC-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one family, characterized by a fused tricyclic core. Key structural features include:

  • 1-Benzyl substitution: Enhances lipophilicity and may influence receptor binding .
  • 7-Methyl group: Likely modulates electronic effects and steric bulk .

Synthesis involves refluxing methyl esters with aqueous lithium hydroxide in methanol, a method shared with related carboxamide-linked derivatives .

Properties

IUPAC Name

6-benzyl-12-methyl-5-(4-phenylpiperazine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N5O2/c1-21-12-13-26-30-27-24(28(35)34(26)19-21)18-25(33(27)20-22-8-4-2-5-9-22)29(36)32-16-14-31(15-17-32)23-10-6-3-7-11-23/h2-13,18-19H,14-17,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRHQAJVUDGAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)N5CCN(CC5)C6=CC=CC=C6)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound is compared to analogs based on core scaffold, substituents, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents at Key Positions Molecular Formula Molar Mass (g/mol) Key References
Target Compound Pyrido-pyrrolo-pyrimidinone 1-Benzyl, 7-Me, 2-(4-phenylpiperazine-1-carbonyl) Not explicitly provided ~500 (estimated)
2-[(4-Ethyl-1-piperazinyl)carbonyl]-1-(3-methoxypropyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one Pyrido-pyrrolo-pyrimidinone 1-(3-Methoxypropyl), 2-(4-ethylpiperazine), 9-Me C₂₂H₂₉N₅O₃ 411.51
1-Benzyl-7-methyl-N-(4-methylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide Pyrido-pyrrolo-pyrimidinone 1-Benzyl, 7-Me, N-(4-methylphenyl)carboxamide C₂₆H₂₂N₄O₂ 422.48
5-(3,5-Dimethylphenyl)-2-isopropylpyrazolo[1,5-a]pyrimidin-7(4H)-one Pyrazolo-pyrimidinone 5-Aryl (3,5-dimethylphenyl), 2-isopropyl Not provided Not provided

Key Observations:

Core Structure Differences: The target compound’s pyrido-pyrrolo-pyrimidinone core differs from pyrazolo-pyrimidinones (e.g., compound 58 in ), which lack the fused pyrrole ring. This impacts π-π stacking and binding site compatibility .

Carboxamide vs. Piperazine Carbonyl: The N-(4-methylphenyl)carboxamide () lacks the piperazine moiety, which may diminish interactions with amine-binding receptors (e.g., serotonin or dopamine receptors) .

Physicochemical Properties :

  • The target compound’s estimated molar mass (~500 g/mol) exceeds that of ’s analog (411.51 g/mol), primarily due to the bulky phenylpiperazine group. This may affect bioavailability and blood-brain barrier penetration .

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